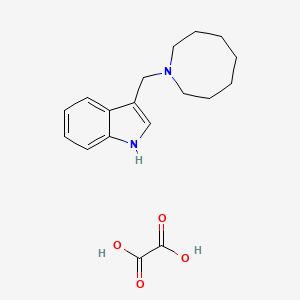![molecular formula C12H26N2O B6022625 2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022625.png)
2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal activity, leading to a calming effect.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the duration of slow-wave sleep, reduce the frequency of awakenings during sleep, and decrease the time it takes to fall asleep. It has also been shown to reduce anxiety and induce muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its well-established safety profile. It has been extensively studied and has been shown to have a low risk of toxicity. However, one limitation is that it may not be suitable for all types of experiments, as its effects are primarily focused on the central nervous system.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol in scientific research. One direction is to further investigate its potential as an anxiolytic and muscle relaxant. Another direction is to study its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it may be useful to investigate its potential as a treatment for substance abuse disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has various biochemical and physiological effects. It is commonly used in scientific research for its anxiolytic, sedative, and muscle relaxant properties. Its mechanism of action is believed to involve the enhancement of GABA activity in the brain. While it has several advantages for use in lab experiments, it may not be suitable for all types of experiments. There are several future directions for the use of this compound in scientific research, which may lead to further understanding of its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol can be achieved through a multi-step process. The first step involves the reaction of 2,2-dimethylpropanal with piperazine in the presence of a catalyst to yield 4-(2,2-dimethylpropyl)-1-methylpiperazine. The second step involves the reduction of 4-(2,2-dimethylpropyl)-1-methylpiperazine with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol is commonly used in scientific research for its various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant properties, making it useful in the treatment of anxiety disorders, insomnia, and muscle spasms. It has also been shown to have anticonvulsant properties, making it useful in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
2-[4-(2,2-dimethylpropyl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)10-14-7-6-13(4)11(9-14)5-8-15/h11,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPXZVWNRJRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(C(C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)

![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B6022557.png)
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022568.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6022576.png)
![[1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6022588.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6022594.png)


![N-methyl-1-(3-phenylpropyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6022629.png)
![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
![2-[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6022650.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)